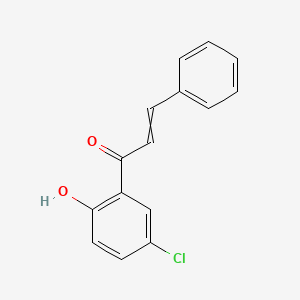

5'-Chloro-2'-hydroxychalcone

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C15H11ClO2 |

|---|---|

分子量 |

258.70 g/mol |

IUPAC 名称 |

1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C15H11ClO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H |

InChI 键 |

GVKYSLWFMZCXBQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O |

产品来源 |

United States |

Chemical Synthesis Methodologies for 5 Chloro 2 Hydroxychalcone and Analogues

Conventional Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones. mdpi.comunair.ac.id It involves the base- or acid-catalyzed reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). mdpi.com For the synthesis of 5'-Chloro-2'-hydroxychalcone, the precursors are typically 5'-chloro-2'-hydroxyacetophenone (B72141) and a suitable benzaldehyde. mdpi.com

The most common approach for synthesizing 2'-hydroxychalcones, including the 5'-chloro derivative, is the base-catalyzed Claisen-Schmidt condensation. unair.ac.idresearchgate.net This method utilizes a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to deprotonate the α-carbon of the acetophenone, generating an enolate ion. researchgate.netijpbs.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol (B89426) addition product yields the α,β-unsaturated ketone structure characteristic of chalcones. researchgate.net

The synthesis of 5'-chloro-2'-hydroxy-3,4-dimethoxy-chalcone, an analogue of this compound, was achieved by reacting 5-chloro-2-hydroxyacetophenone with 3,4-dimethoxy-benzaldehyde in the presence of an aqueous solution of KOH in ethanol (B145695). mdpi.com Similarly, other analogues have been synthesized by reacting 2-hydroxyacetophenone (B1195853) with various substituted benzaldehydes using a 40% NaOH solution as the catalyst. unair.ac.idrasayanjournal.co.in

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired chalcone (B49325). Key parameters include the choice of solvent, reaction temperature, and duration. For instance, the synthesis of 5'-chloro-2,3-dimethoxy-2'-hydroxy-chalcone was performed by stirring the reactants in ethanol with a 20% w/v aqueous KOH solution at room temperature for 24 hours. mdpi.com An alternative condition involves refluxing the mixture for 4 hours. mdpi.com

One study systematically optimized the Claisen-Schmidt reaction for 2'-hydroxychalcones under mechanochemical (ball mill) conditions, which can be seen as an evolution of conventional methods. The optimal conditions were found to be using 2 equivalents of KOH as the base and grinding for a total of 60 minutes. mdpi.comresearchgate.net For the synthesis of 5'-chloro-2'-hydroxy-3,4,5-trimethoxychalcone, a yield of 88% was reported using this optimized protocol. mdpi.com These findings highlight that careful control over stoichiometry and reaction time is essential for efficient synthesis.

| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 5-chloro-2-hydroxyacetophenone, 3,4-dimethoxy-benzaldehyde | KOH | Ethanol | Stirred at room temperature for 24 h | 5'-chloro-3,4-dimethoxy-2'-hydroxy-chalcone | 72% | mdpi.com |

| 5-chloro-2-hydroxy-acetophenone, 2,3-dimethoxy-benzaldehyde | KOH | Ethanol | Stirred at room temperature for 24 h | 5'-chloro-2,3-dimethoxy-2'-hydroxy-chalcone | 50% | mdpi.com |

| 5'-chloro-2'-hydroxyacetophenone, 3,4,5-trimethoxybenzaldehyde | KOH | N/A | Ball Mill, 60 min | 5'-chloro-2'-hydroxy-3,4,5-trimethoxychalcone | 88% | mdpi.com |

| 5'-chloro-2'-hydroxyacetophenone, 3,4-dimethoxybenzaldehyde (B141060) | KOH | N/A | Ball Mill, 60 min | 5'-chloro-2'-hydroxy-3,4-dimethoxy-chalcone | 92% | mdpi.com |

Microwave-Assisted Synthetic Approaches

To overcome the long reaction times associated with conventional heating, microwave-assisted organic synthesis has emerged as a powerful alternative. unair.ac.idijsr.netscholarsresearchlibrary.com This technique often leads to significantly shorter reaction times, from hours to mere minutes, along with improved yields and simpler work-up procedures. ijsr.netorientjchem.org

The synthesis of 2'-hydroxychalcones has been successfully achieved by irradiating a mixture of the appropriate 2-hydroxyacetophenone and aromatic aldehyde in methanol (B129727) with a catalytic amount of aqueous KOH in a microwave oven at 100 W for 2 minutes. orientjchem.org In another study, various hydroxychalcones were synthesized using microwave irradiation in the presence of anhydrous NaOH, with reaction times ranging from 6 to 10 minutes and yields between 79% and 90%. ijsr.net The use of solid supports like basic alumina (B75360) under microwave irradiation has also been shown to be highly effective, offering the advantages of a solvent-free reaction and even higher yields. ijsr.net

| Method | Catalyst/Support | Reaction Time | Yield Range | Reference |

| Microwave Assisted Solvent Phase | Anhydrous NaOH | 6-10 min | 79-90% | ijsr.net |

| Microwave Assisted Solid Phase | Basic Alumina | 6-10 min | — | ijsr.net |

| Microwave Irradiation in Methanol | Aqueous KOH | 2 min | — | orientjchem.org |

Ultrasonic-Assisted Synthetic Approaches

Ultrasonic irradiation provides another energy-efficient and effective method for accelerating chemical reactions, including chalcone synthesis. ijpbs.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, which can dramatically enhance reaction rates. researchgate.net

The synthesis of chloro-substituted chalcones has been reported under ultrasonic conditions by reacting chloro-substituted 2-acetyl-1-naphthol with aromatic aldehydes in ethanol with aqueous KOH. ijpbs.com This sonochemical method yielded the desired products in good yields (80-85%). ijpbs.com Research has shown that ultrasound-assisted Claisen-Schmidt condensation is a viable and sustainable method for producing 2'-hydroxychalcones. researchgate.net This approach often results in reduced reaction times and high yields compared to conventional methods. ijpbs.comnih.gov The technique has also been successfully applied to the subsequent oxidative cyclization of 2'-hydroxychalcones to form flavones. nih.govresearchgate.net

Derivatization Strategies for this compound

Derivatization is a key strategy for modifying the properties of a parent compound. For this compound, derivatization can lead to new analogues with potentially altered characteristics.

A sophisticated method for derivatization is biotransformation, which utilizes microorganisms or their enzymes to perform chemical modifications. The glycosylation of chalcones, which involves the attachment of a sugar moiety, can be achieved using fungal cultures. researchgate.netsemanticscholar.orgnih.gov This process can create novel glycosides that are otherwise difficult to synthesize through purely chemical means.

The biotransformation of this compound has been demonstrated using cultures of the filamentous fungi Isaria fumosorosea (KCH J2) and Beauveria bassiana (KCH J1.5). semanticscholar.orgresearchgate.netresearcher.lifenih.gov These fungi are capable of metabolizing the chalcone and attaching a glucosyl group to its structure.

In a culture of I. fumosorosea, this compound was transformed into 5'-chlorodihydrochalcone 2'-O-β-D-(4''-O-methyl)-glucopyranoside. semanticscholar.org When B. bassiana was used, the biotransformation yielded a different product: 5'-chlorodihydrochalcone 3-O-β-D-(4''-O-methyl)-glucopyranoside. semanticscholar.org These results show that the site of glycosylation is dependent on the specific fungal strain used. researchgate.netsemanticscholar.org Similarly, the analogue 3'-bromo-5'-chloro-2'-hydroxychalcone was converted by B. bassiana into 8-bromo-6-chloroflavanone 3′-O-β-D-(4″-O-methyl)-glucopyranoside. researchgate.netnih.gov

| Substrate | Fungal Strain | Biotransformation Product | Reference |

| This compound | Isaria fumosorosea KCH J2 | 5'-chlorodihydrochalcone 2'-O-β-D-(4''-O-methyl)-glucopyranoside | semanticscholar.org |

| This compound | Beauveria bassiana KCH J1.5 | 5'-chlorodihydrochalcone 3-O-β-D-(4''-O-methyl)-glucopyranoside | semanticscholar.org |

| 3'-bromo-5'-chloro-2'-hydroxychalcone | Beauveria bassiana KCH J1.5 | 8-bromo-6-chloroflavanone 3′-O-β-D-(4″-O-methyl)-glucopyranoside | researchgate.netnih.gov |

Introduction of Additional Substituents

The synthesis of analogues of this compound involves the introduction of a wide array of additional substituents to its core structure. These modifications are typically achieved through the versatile Claisen-Schmidt condensation reaction, which facilitates the coupling of a substituted 2'-hydroxyacetophenone (B8834) with various substituted benzaldehydes. unair.ac.idsaudijournals.com This method allows for systematic structural variations, particularly on the B-ring of the chalcone framework, leading to a diverse library of compounds.

The Claisen-Schmidt condensation is the most common and effective method for preparing these chalcone analogues. unair.ac.id The reaction typically involves an equimolar mixture of the parent ketone, such as 5'-chloro-2-hydroxyacetophenone, and a selected benzaldehyde derivative. mdpi.com The condensation is carried out in the presence of a base, with aqueous potassium hydroxide (KOH) in ethanol being a frequently used catalytic system. mdpi.com The reaction mixture is often stirred at room temperature for an extended period, sometimes up to 24 hours, to ensure completion. mdpi.com Alternative methods include the use of sodium hydride (NaH) in dimethylformamide (DMF) or mechanochemical approaches, such as ball milling, which can offer higher yields and shorter reaction times under solvent-free conditions. mdpi.commdpi.com

A primary focus in the synthesis of analogues has been the introduction of various halogen and methoxy (B1213986) groups onto the phenyl ring (Ring B). For instance, researchers have successfully synthesized a series of halogen-substituted chalcones by reacting 2-acetyl-5-chlorothiophene (B429048) with different halogen-substituted benzaldehydes. nih.gov This approach aims to explore how different halogen functionalities at various positions on the phenyl ring might influence the properties of the resulting compounds. nih.gov Similarly, methoxy substituents have been introduced at different positions on the B-ring. mdpi.com For example, 5'-chloro-3,4-dimethoxy-2'-hydroxychalcone was prepared by reacting 5-chloro-2-hydroxyacetophenone with 3,4-dimethoxybenzaldehyde in the presence of aqueous KOH in ethanol. mdpi.com

In addition to simple atomic or small group substitutions, more complex heterocyclic moieties can be incorporated. The synthesis of chlorothiophene-based chalcone analogues has been achieved through Claisen-Schmidt condensation, demonstrating high efficacy with yields ranging from 68% to 96%. researchgate.net This involves reacting a substituted acetophenone with a chlorothiophene-containing aldehyde. nih.govresearchgate.net

Furthermore, biotechnological methods have been employed in combination with chemical synthesis to introduce glucosyl substituents. researchgate.netnih.gov In this two-step process, a chemically synthesized chalcone, such as this compound, is subjected to biotransformation using filamentous fungi cultures like Isaria fumosorosea or Beauveria bassiana. nih.gov This enzymatic glycosylation can introduce sugar moieties at specific positions on the chalcone structure, enhancing properties like bioavailability. researchgate.netnih.gov For example, I. fumosorosea has been shown to glycosylate the C-2' position of the chalcone. nih.gov

The table below summarizes various synthesized analogues, detailing the substituents introduced onto the parent structure.

Table 1: Synthesized Analogues of this compound with Additional Substituents

| Starting Acetophenone | Starting Aldehyde | Additional Substituent(s) on B-Ring | Resulting Analogue Name | Synthesis Method |

|---|---|---|---|---|

| 5-Chloro-2-hydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxy | 5'-Chloro-3,4-dimethoxy-2'-hydroxychalcone | Claisen-Schmidt (KOH/EtOH) mdpi.com |

| 5'-Fluoro-2'-hydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | 5'-Fluoro (on A-ring), 3,4-Dimethoxy (on B-ring) | 5'-Fluoro-3,4-dimethoxy-2'-hydroxychalcone | Mechanochemistry (Ball Mill, KOH) mdpi.com |

| 5'-Bromo-2'-hydroxyacetophenone | 4-Chlorobenzaldehyde | 5'-Bromo (on A-ring), 4-Chloro (on B-ring) | 5'-Bromo-4-chloro-2'-hydroxychalcone | Mechanochemistry (Ball Mill, KOH) mdpi.com |

| 2-Acetyl-5-chlorothiophene | p-Fluorobenzaldehyde | 5-Chlorothiophene (replaces A-ring), p-Fluoro (on B-ring) | Chalcone 3c (specific name not provided) | Claisen-Schmidt (NaOH/Methanol) nih.gov |

Structure Activity Relationship Sar Investigations

Influence of Chlorine Substituents on Biological Activities

The introduction of a chlorine atom into the chalcone (B49325) structure is a key strategy for enhancing its pharmacological potential. nih.govresearchgate.net As a halogen, chlorine's electron-withdrawing nature and lipophilicity can significantly alter the molecule's interaction with biological targets, often leading to improved activity. researchgate.net

The position of the chlorine substituent on either Ring A or Ring B is a critical determinant of biological activity.

Antimicrobial Activity : Studies comparing 5'-chloro-2'-hydroxychalcone (chlorine on Ring A) and 4-chloro-2'-hydroxychalcone (B8741632) (chlorine on Ring B) have shown that both chlorinated compounds are more effective against various microbial strains than the unsubstituted 2'-hydroxychalcone (B22705). mdpi.comnih.gov A systematic analysis of 16 different chlorinated chalcones revealed that substitution at the 4-position of Ring B generally resulted in the most electrophilic and softest chalcones, which correlated with the highest antimicrobial activity. scirp.org

Anticancer Activity : The position of the chlorine atom also dictates anticancer potency. For instance, 4-chloro-2'-hydroxychalcone demonstrated very high cytotoxicity against HeLa cervical cancer cells, with an IC₅₀ value of 0.016 μM. rasayanjournal.co.inunair.ac.id In another study, derivatives with chlorine on the B-ring showed higher antiproliferative activity against breast cancer cell lines. nih.gov Specifically, 2-chloro-2',5'-dihydroxychalcone was found to be up to 66-fold more potent in human umbilical vein endothelial cells (HUVECs) compared to tumor cells, highlighting its selective anti-angiogenic potential. nih.gov

Table 1: Effect of Chlorine Position on Biological Activity

| Compound | Chlorine Position | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| This compound | 5' (Ring A) | Antimicrobial | More effective than unsubstituted 2'-hydroxychalcone against various microbes. | mdpi.comnih.gov |

| 4-Chloro-2'-hydroxychalcone | 4 (Ring B) | Antimicrobial | Generally the most effective position for antimicrobial activity. | scirp.org |

| 4-Chloro-2'-hydroxychalcone | 4 (Ring B) | Anticancer (HeLa cells) | Exhibited very potent cytotoxicity with an IC₅₀ of 0.016 μM. | rasayanjournal.co.inunair.ac.id |

| 2-Chloro-2',5'-dihydroxychalcone | 2 (Ring B) | Anticancer (Anti-angiogenic) | Showed high selective toxicity toward HUVECs versus HCT116 cells. | nih.gov |

The presence and position of chlorine can modulate anti-inflammatory effects, though the relationship can be complex. Research has shown that this compound has the potential to inhibit inflammatory pathways. ontosight.ai A related, more complex derivative, 5′-chloro-2′-hydroxy- 4′6′-dimethyl-3, 4, 5-trimethoxychalcone, exhibited exceptionally potent anti-inflammatory activity, with a 90% inhibition of edema in a carrageenan-induced paw edema model. nih.govsci-hub.se However, other studies suggest that bulky groups like chlorine can sometimes decrease anti-inflammatory and anti-nociceptive activity, indicating that steric factors also play a significant role. nih.gov

The introduction of chlorine generally enhances the anticancer properties of 2'-hydroxychalcone. nih.gov

Enhanced Cytotoxicity : Chlorinated chalcones show improved antiproliferative activity, particularly against aggressive breast cancer cell lines. nih.gov The presence of chlorine on the phenyl ring significantly boosts the inhibition of enzymes like topoisomerase, a key target in cancer therapy. rsc.orgrsc.org

Selectivity : A notable finding is the selective toxicity of some chlorinated chalcones. For example, 2-chloro-2',5'-dihydroxychalcone was significantly more toxic to endothelial cells involved in tumor angiogenesis than to colon cancer cells, suggesting a mechanism that preferentially targets the tumor's blood supply. nih.gov

Table 2: Anticancer Activity of Selected Chlorinated Chalcones

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Chloro-2'-hydroxychalcone | HeLa | 0.016 μM | rasayanjournal.co.inunair.ac.id |

| (E)-4'-hydroxy-4-chlorochalcone | WiDr (Colon) | 20.42 μg/mL | researchgate.net |

| B-ring Chlorine Derivatives | MDA-MB-231 (Breast) | Higher activity than parent compound | nih.gov |

Chlorination is a consistently effective strategy for boosting the antimicrobial power of chalcones. upwr.edu.pl Studies have demonstrated that chlorinated chalcones, including this compound, exhibit greater efficacy against a range of microbial strains compared to their non-chlorinated counterparts. mdpi.comnih.gov This enhanced activity is observed against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli, as well as yeasts such as Candida albicans. nih.govmdpi.comnih.govupwr.edu.pl Nearly all chlorinated chalcones in one study displayed antibacterial activity comparable to the antibiotic sulfanilamide. scirp.orgresearchgate.net

Effects of Hydroxyl and Methoxy (B1213986) Substitutions on Rings A and B

The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings is another crucial structural feature that governs the biological profile of chalcones. nih.gov

Hydroxyl Groups : Free hydroxyl groups are often considered essential for enhancing certain biological activities. mdpi.com For instance, the 2'-hydroxy group on Ring A, which is present in this compound, is involved in a strong hydrogen bond with the adjacent carbonyl oxygen. mdpi.com The antioxidant activity of 2'-hydroxychalcones often arises from other hydroxyl substituents on the rings. mdpi.com

Methoxy Groups : Methoxy groups, particularly when present on Ring B, have been shown to positively affect antitumor activity. mdpi.com SAR studies have revealed that strong anti-inflammatory properties can be due to the presence of electron-donating hydroxy and methoxy groups on both rings. nih.gov For example, 2′-hydroxy-3,4,5-trimethoxychalcone was identified as a potent anti-inflammatory agent. nih.gov Furthermore, methoxy substitutions can significantly enhance the inhibition of key cancer-related enzymes. rsc.orgrsc.org The combination of chloro, hydroxyl, and methoxy groups can lead to highly potent compounds, such as 2-chloro-4',6'-dimethoxy-2'-hydroxychalcone, which was found to be an optimal structure for inducing glutathione (B108866) biosynthesis. nih.gov

Importance of the α,β-Unsaturated Carbonyl System in Mechanistic Actions

The α,β-unsaturated carbonyl system (also known as a ketoethylenic moiety) is the central pharmacophore of the chalcone scaffold and is fundamentally responsible for its wide range of biological activities. researchgate.netacs.orgscispace.com

This system acts as a potent Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules, particularly the thiol (-SH) groups of cysteine residues within proteins and enzymes. researchgate.netnih.gov This covalent interaction is believed to be a primary mechanism for many of the observed biological effects. researchgate.net

For example, in anticancer activity, the α,β-unsaturated carbonyl system has been identified as the functional group responsible for the nucleophilic attack by a threonine residue in the catalytic site of the proteasome, an enzyme complex crucial for cell regulation. nih.gov Inhibition of the proteasome leads to the accumulation of regulatory proteins that can trigger apoptosis (programmed cell death) in cancer cells. This reactive nature of the chalcone core underpins its ability to interact with a diverse array of biological targets, leading to its anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.gov

Computational and in Silico Approaches

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For 5'-Chloro-2'-hydroxychalcone and its analogs, docking studies have been performed against a range of biological targets to elucidate their potential mechanisms of action.

Docking studies reveal that chalcones, including chloro-substituted derivatives, interact with target proteins through a combination of forces. These include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The 2'-hydroxyl group and the carbonyl group of the chalcone (B49325) scaffold are frequently involved in forming crucial hydrogen bonds with amino acid residues in the active sites of target proteins. The aromatic rings (Ring A and Ring B) and the chloro-substituent often participate in hydrophobic and π-system interactions, which are critical for the stable binding of the compound.

Binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction between a ligand and its target protein. Lower (more negative) scores typically indicate a more favorable binding interaction. Studies on various chalcone derivatives have reported a range of docking scores against different protein targets, indicating variable binding affinities. For instance, a study on morpholine-based chalcones targeting MAO-A reported docking scores as low as -9.56 Kcal/mol. nih.gov

| Target Protein | Reported Docking Score (kcal/mol) for Chalcone Derivatives | Reference |

|---|---|---|

| MAO-A | -9.56 | nih.gov |

| COX-1 | -8.1 | mdpi.com |

| COX-2 | -9.5 | mdpi.com |

| eNOS | -7.6 | mdpi.com |

The specificity of the interaction between this compound and a target protein is determined by its engagement with specific amino acid residues within the binding pocket.

Aromatase : While specific interactions for this compound are not detailed, studies on other inhibitors show that residues such as Asp309, Thr310, Ser478, and Met374 are important for binding within the aromatase active site.

MAO-A : For chalcone derivatives, a crucial interaction has been identified with Trp-397 . nih.govresearchgate.net This interaction often involves π-π stacking, which is vital for the orientation and stabilization of the ligand in the active site. nih.gov

LOX : Docking studies of chalcones with lipoxygenase (LOX) enzymes have identified key interactions. For example, hydrogen bonds have been observed with residues like Asn425 , and π-π stacking interactions occur with histidine residues such as His367 and His372 . eie.gr

Pi-pi (π-π) stacking is a non-covalent interaction that is particularly important for the binding of aromatic compounds like chalcones. The planar aromatic rings of the chalcone scaffold can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, tryptophan, and histidine within the protein's binding site.

These interactions have been consistently observed in docking studies of chalcones with various targets:

MAO-A : π-π stacking with Trp-397 is a noted interaction for morpholine-substituted chalcones. nih.gov

COX-2 : A π-π T-shaped interaction has been observed between the A-ring of a nitro-chalcone and Tyr341 . mdpi.com

LOX : In studies with LOX-1, chalcones form π-π stacking interactions with His504 and Trp500 . eie.gr

| Target Protein | Key Interacting Amino Acids | Type of Interaction | Reference |

|---|---|---|---|

| MAO-A | Trp-397 | π-π Stacking | nih.govresearchgate.net |

| COX-2 | Tyr341 | π-π T-shaped | mdpi.com |

| LOX | His367, His372 | π-π Stacking | eie.gr |

| Asn425 | Hydrogen Bond |

Molecular docking has been employed to investigate the interaction of this compound and related compounds with a diverse array of protein targets implicated in various diseases.

Aromatase : As a key enzyme in estrogen biosynthesis, aromatase is a major target in hormone-dependent breast cancer. Chalcones are structurally similar to the enzyme's natural steroid substrates and have been investigated as potential inhibitors. researchgate.net

COX-1 and COX-2 : Cyclooxygenase enzymes are targets for anti-inflammatory drugs. Docking studies have explored how chalcones fit into the active sites of both COX-1 and COX-2, helping to understand their potential anti-inflammatory activity and selectivity. mdpi.com

LOX : Lipoxygenases are another class of enzymes involved in the inflammatory pathway. The inhibitory potential of 2'-hydroxychalcones against LOX has been evaluated using molecular docking to understand their binding mechanism. nih.gov

Tubulin : Tubulin is the protein subunit of microtubules, and its polymerization is a key target for anticancer agents. Chloro-substituted 2'-hydroxychalcones have been studied as potential inhibitors of tubulin polymerization, with docking studies suggesting they bind at the colchicine (B1669291) binding site.

MAO-A : Monoamine oxidase A is a critical enzyme in the metabolism of neurotransmitters, making it a target for antidepressants. Chalcones have been docked into the MAO-A active site to explore their inhibitory potential. nih.gov

p53/MDM2 : The interaction between the p53 tumor suppressor and its negative regulator MDM2 is a prime target in cancer therapy. Chalcones have been identified as compounds that can disrupt this interaction, and docking studies help to visualize how they bind to MDM2.

eNOS : Endothelial nitric oxide synthase (eNOS) is involved in vasodilation. The interaction of chalcone derivatives with eNOS has been modeled to investigate their potential vasorelaxant effects. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing a dynamic view of the protein-ligand complex. Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose. nih.govrsc.org

By simulating the behavior of the this compound-protein complex in a physiological environment, researchers can confirm whether the interactions observed in the static docking pose are maintained over a period of nanoseconds. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. nih.gov Studies on related chloro-substituted compounds have used MD simulations to confirm the stability of docked complexes, showing minimal deviation and maintained key hydrogen bonding over the simulation time. nih.gov These simulations provide stronger evidence for the proposed binding mode and the potential inhibitory activity of the compound.

Elucidation of Conformational Changes in Enzyme-Ligand Complexes

Molecular docking and molecular dynamics (MD) simulations are primary computational techniques used to investigate the binding of a ligand, such as this compound, to a target enzyme. These methods provide insights into the specific binding pose and the non-covalent interactions that stabilize the enzyme-ligand complex.

A crucial aspect of this interaction is the concept of "induced fit," where the binding of a ligand can cause conformational changes in the target protein. nih.gov While the protein backbone often remains relatively rigid, the side chains of amino acids within the active site can exhibit significant flexibility. nih.gov Upon binding of a chalcone derivative, these side chains may rotate or shift to optimize interactions, such as hydrogen bonds or hydrophobic contacts, with the ligand. nih.gov

Molecular dynamics simulations can further elucidate these dynamic changes over time. For instance, a simulation might reveal that the binding of a chalcone causes a flexible loop region near the active site to adopt a more closed conformation, effectively securing the ligand in place. nih.gov These ligand-induced conformational shifts are critical for stabilizing the complex and are often a key determinant of the ligand's binding affinity and subsequent biological effect. nih.gov Computational studies on chalcone derivatives interacting with various protein targets have utilized these methods to understand binding mechanisms and predict the potency of the interaction. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series directly influence their biological effects. fiveable.me

Correlation of Structural Features with Biological Potency

For chalcone derivatives, QSAR models have been developed to predict a range of biological activities, including anticancer and antimicrobial effects. nih.govnih.govresearchgate.net These models are built by calculating a variety of molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR), to find the best-fitting equation that relates these descriptors to the observed biological potency (e.g., IC50 values). cmu.ac.th

Key structural features and molecular descriptors that are often found to correlate with the biological potency of chalcones include:

Electronic Descriptors: These relate to the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), and the charges on specific atoms (e.g., qC1, qC10). nih.govcmu.ac.th The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group in this compound significantly influences these electronic properties.

Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule. Descriptors like molecular weight, volume, and various topological indices can impact how well the ligand fits into the enzyme's active site. nih.govresearchgate.net

Hydrophobic Descriptors: Lipophilicity, often represented as Log P, is a critical factor influencing a molecule's ability to cross cell membranes and interact with hydrophobic pockets in a target protein. cmu.ac.th

A QSAR study on chlorochalcone (B8783882) derivatives as potential breast anticancer compounds against MCF-7 cells developed a model that successfully correlated structural features with activity. cmu.ac.th The resulting equation highlighted the importance of atomic charges, the energy of the LUMO, and the compound's lipophilicity (Log P). cmu.ac.th

The table below summarizes key molecular descriptors and their typical influence on the biological potency of chalcone derivatives as identified in various QSAR studies.

| Descriptor Category | Specific Descriptor Example | Influence on Biological Potency | Reference |

| Electronic | E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | A lower E-LUMO value is often correlated with higher anticancer activity, suggesting the molecule's readiness to accept electrons. | cmu.ac.th |

| Electronic | Atomic Charges (e.g., qC1, qC10) | The partial charges on specific carbon atoms in the chalcone scaffold can be critical for electrostatic interactions with the target protein. | cmu.ac.th |

| Hydrophobic | Log P (Logarithm of the Partition Coefficient) | An optimal Log P value is crucial; it is often positively correlated with activity up to a certain point, reflecting the need for membrane permeability. | cmu.ac.th |

| Topological | BCUT Descriptors (Charge-related) | These descriptors, related to atomic charges and connectivity, have been found to be crucial for modeling the antimitotic activity of chalcones. | nih.govingentaconnect.com |

| Quantum Chemical | HOMO Descriptor | The energy of the Highest Occupied Molecular Orbital is another key quantum chemical parameter influencing the pharmacological response. | nih.gov |

Chemoinformatics-Based Pharmacokinetic Predictions

Chemoinformatics provides a suite of in silico tools to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. srce.hrnih.gov Predicting these pharmacokinetic parameters for compounds like this compound is essential to assess their potential "drug-likeness" and oral bioavailability.

Theoretical Calculation of Lipophilicity (ClogP)

Lipophilicity is one of the most important physicochemical properties influencing the pharmacokinetic profile of a molecule. It affects solubility, absorption, membrane penetration, plasma protein binding, and distribution. srce.hr A common measure of lipophilicity is the partition coefficient (P), typically expressed as its logarithm (log P), which describes the ratio of a compound's concentration in a lipid phase (n-octanol) to its concentration in an aqueous phase (water). organic-chemistry.org

The calculated log P, or ClogP, is a theoretical prediction of this value derived directly from the molecule's structure. organic-chemistry.org The most common methods for calculating ClogP are fragment-based or atom-based. These approaches dissect the molecule into its constituent atoms or functional group fragments and sum their individual contributions to lipophilicity. organic-chemistry.org Each atom or fragment has a predefined value based on extensive experimental data from a large training set of molecules. organic-chemistry.org

For this compound, the ClogP value would be calculated by summing the lipophilic contributions of the phenyl rings, the enone bridge, the hydroxyl group, and the chlorine atom, along with correction factors for their positions and interactions. In silico tools like SwissADME and OSIRIS are often used to predict ClogP and other ADMET properties for novel compounds. These predictions are guided by established rules, such as Lipinski's Rule of Five, which uses properties including ClogP to estimate a compound's potential for oral bioavailability.

The following table presents a typical set of in silico predicted pharmacokinetic properties for chalcone derivatives, illustrating the role of ClogP.

| ADME Property | Predicted Value/Descriptor | Importance in Pharmacokinetics | Reference |

| Lipophilicity | ClogP | Must be within an optimal range (typically < 5) to ensure good absorption and permeability without being too low (poor permeability) or too high (poor solubility). | organic-chemistry.org |

| Molecular Weight | MW ( g/mol ) | Should generally be < 500 Da for good oral absorption. | |

| Hydrogen Bond Donors | HBD | The count (from OH, NH groups) should be ≤ 5. High numbers can reduce membrane permeability. | |

| Hydrogen Bond Acceptors | HBA | The count (from O, N atoms) should be ≤ 10. | |

| Polar Surface Area | TPSA | Should typically be < 140 Ų to favor cell membrane penetration. |

Future Research Directions

Elucidation of Detailed Molecular Mechanisms

A fundamental area for future investigation is the detailed elucidation of the molecular mechanisms through which 5'-Chloro-2'-hydroxychalcone exerts its biological effects. While the broader class of chalcones is known to interact with various signaling pathways, the specific mechanisms for this particular chlorinated derivative remain largely unknown. Future studies should aim to:

Identify and validate protein targets: Utilizing techniques such as affinity chromatography, proteomics, and computational docking studies to identify the direct binding partners of this compound within the cell.

Map signaling pathway modulation: Investigating the compound's effects on key signaling cascades frequently implicated in diseases, such as the NF-κB, MAPK, and PI3K/Akt pathways. This would involve a combination of reporter gene assays, Western blotting, and phosphoproteomics.

Analyze gene expression profiles: Employing transcriptomic approaches like RNA sequencing to understand the global changes in gene expression induced by the compound, providing insights into its broader cellular impact.

A thorough understanding of these molecular mechanisms is crucial for predicting the compound's therapeutic applications and potential side effects.

Exploration of Novel Molecular Targets

Building upon the elucidation of its molecular mechanisms, a dedicated effort should be made to explore novel molecular targets for this compound. The inherent reactivity of the α,β-unsaturated ketone moiety in chalcones suggests the potential for interaction with a wide range of biological nucleophiles, including cysteine residues in proteins. This opens up possibilities for targeting enzymes and other proteins that are not addressed by current therapies.

Potential areas for exploration include:

Enzymes involved in inflammation and cancer: Investigating the inhibitory effects on enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and various kinases. nih.gov

Microbial enzymes: Exploring its potential as an antimicrobial agent by targeting essential enzymes in bacteria, fungi, and parasites. nih.gov

Protein-protein interactions: Assessing its ability to disrupt critical protein-protein interactions that drive disease progression.

The identification of novel molecular targets would significantly expand the potential therapeutic landscape for this compound.

| Potential Molecular Target Class | Specific Examples | Rationale for Investigation |

| Inflammatory Enzymes | Cyclooxygenase (COX-1, COX-2), 5-Lipoxygenase (5-LOX) | Chalcones are known to possess anti-inflammatory properties, and inhibition of these enzymes is a common mechanism. nih.gov |

| Protein Kinases | Mitogen-activated protein kinases (MAPKs), Protein kinase B (Akt) | These kinases are central to cell signaling pathways involved in cell proliferation, survival, and inflammation. |

| Microbial Enzymes | Dihydrofolate reductase, DNA gyrase | Targeting essential bacterial enzymes could lead to the development of new antibiotics. |

| Apoptosis-related Proteins | Caspases, Bcl-2 family proteins | Modulation of apoptosis is a key strategy in cancer therapy. |

Development of Hybrid Molecules and Prodrug Strategies

To enhance the therapeutic index and overcome potential limitations such as poor bioavailability or off-target effects, the development of hybrid molecules and prodrug strategies for this compound is a promising avenue.

Hybrid Molecules: This approach involves covalently linking the this compound scaffold to another pharmacologically active moiety. nih.govnih.gov This can result in dual-acting compounds with synergistic effects or improved target selectivity. For instance, creating hybrids with known anticancer agents or anti-inflammatory drugs could lead to more potent and effective therapies. nih.govtandfonline.com

Prodrug Strategies: Converting this compound into a prodrug can improve its pharmacokinetic properties, such as solubility and membrane permeability. nih.govcurtiscoulter.comnih.gov The prodrug would be inactive until it is metabolized in the body to release the active chalcone (B49325). This can also help in targeting the drug to specific tissues or organs, thereby reducing systemic toxicity. semanticscholar.orgresearchgate.net

| Strategy | Approach | Potential Advantages |

| Hybrid Molecules | Covalent linking with another pharmacophore (e.g., quinoline, sulfonamide). nih.govnih.gov | Dual mechanism of action, synergistic effects, improved target specificity. |

| Prodrug Strategies | Masking the hydroxyl or other functional groups with cleavable moieties (e.g., esters, phosphates). nih.gov | Enhanced bioavailability, improved solubility, targeted drug delivery, reduced toxicity. curtiscoulter.comnih.gov |

Investigation of Synergistic Effects with Existing Therapeutic Agents

The potential for this compound to act synergistically with existing therapeutic agents is a critical area of future research. Combining this compound with established drugs could lead to enhanced efficacy, reduced dosages, and the potential to overcome drug resistance.

Areas of investigation should include:

Combination with chemotherapy: Assessing its ability to sensitize cancer cells to conventional chemotherapeutic agents, potentially by inhibiting drug efflux pumps or modulating survival pathways. mdpi.comresearchgate.net

Combination with antibiotics: Investigating its potential to enhance the activity of antibiotics against resistant bacterial strains.

Combination with anti-inflammatory drugs: Exploring synergistic effects with non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids to achieve better control of inflammation with lower doses.

These studies would require rigorous in vitro and in vivo testing to determine optimal drug ratios and to understand the molecular basis of the synergistic interactions.

Comprehensive Studies on Selectivity and Specificity towards Biological Targets

A crucial aspect of preclinical drug development is the comprehensive evaluation of a compound's selectivity and specificity. While this compound may exhibit promising activity against a particular target, it is essential to understand its interactions with other related and unrelated biological molecules to predict potential off-target effects.

Future research should focus on:

Kinase profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.

Receptor binding assays: Assessing its affinity for a wide range of receptors to identify any potential unintended interactions.

In vitro and in vivo toxicity studies: Conducting thorough toxicological evaluations in cell lines and animal models to identify any potential liabilities.

The presence of a halogen atom, such as chlorine, can influence the electronic properties of the chalcone scaffold and thereby affect its binding affinity and selectivity for biological targets. iainponorogo.ac.idscispace.com Understanding these structure-activity relationships is key to designing more specific and less toxic derivatives.

常见问题

Basic: What synthetic routes are recommended for 5'-Chloro-2'-hydroxychalcone, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via Claisen-Schmidt condensation between a substituted acetophenone and benzaldehyde derivative. For this compound, 5-chloro-2-hydroxyacetophenone is condensed with an appropriate aldehyde under basic conditions (e.g., NaOH/ethanol). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) . Biotransformation using fungal strains like Beauveria bassiana can further modify the structure (e.g., glycosylation), requiring LC-MS and NMR (¹H, ¹³C) for structural validation .

Basic: Which analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- Mass Spectrometry (MS): FAPA-MS (Flowing Atmospheric Pressure Afterglow) allows rapid analysis without derivatization, with fragmentation patterns matching ESI-MS and MALDI data .

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., chlorine at C5', hydroxyl at C2') and glycosylation sites in derivatives .

- LC-MS/MS: Used to track biotransformation products (e.g., dihydrochalcones or glycosides) by comparing retention times and fragmentation profiles with standards .

Advanced: How do chlorine substitution and glycosylation impact bioactivity?

Methodological Answer:

- Chlorine Effects: The electron-withdrawing Cl atom enhances antimicrobial activity by increasing membrane permeability (e.g., 5'-chloro derivatives showed 2–3× lower MICs against S. aureus vs. non-chlorinated analogs) . Chlorine also improves MAO-B inhibition (IC₅₀ = 29.4 nM vs. µM-range for non-halogenated chalcones) .

- Glycosylation Trade-offs: While glycosylation improves solubility, it often reduces antimicrobial potency. For example, 5'-chlorodihydrochalcone 2'-O-β-D-glucopyranoside was 30% less active against E. coli than its aglycone . Optimize using biotransformation (e.g., fungal cultures) to balance bioavailability and efficacy .

Advanced: How can discrepancies in antimicrobial data between aglycones and glycosides be resolved?

Methodological Answer:

- Strain-Specific Assays: Test across Gram-positive (e.g., S. aureus), Gram-negative (e.g., P. aeruginosa), and fungal strains (C. albicans) to identify structure-dependent trends .

- Membrane Permeability Studies: Use fluorescent probes (e.g., SYTOX Green) to quantify membrane disruption by aglycones vs. glycosides.

- Synergistic Screening: Pair glycosides with permeabilizing agents (e.g., EDTA) to overcome reduced activity in Gram-negative bacteria .

Advanced: What strategies minimize off-target effects in MAO-B inhibition assays?

Methodological Answer:

- Selectivity Profiling: Compare IC₅₀ values against MAO-A and MAO-B isoforms using fluorometric assays with kynuramine as a substrate. This compound derivatives show >100× selectivity for MAO-B .

- Molecular Docking: Validate binding to MAO-B’s hydrophobic cavity (e.g., using AutoDock Vina) to prioritize derivatives with reduced off-target potential .

Advanced: How can biotransformation enhance the pharmacological profile?

Methodological Answer:

- Fungal Biocatalysis: Use Isaria fumosorosea or B. bassiana to introduce glycosyl or methyl groups, improving water solubility. Monitor reactions via TLC and isolate products using preparative HPLC .

- Cytotoxicity Mitigation: Dihydrochalcone derivatives (via cyanobacterial hydrogenation of the α,β-unsaturated ketone) reduce oxidative stress in HepG2 cells compared to the parent chalcone .

Advanced: How to assess cytotoxic mechanisms of copper(II) complexes incorporating this chalcone?

Methodological Answer:

- In Vitro Screening: Use MTT assays on cancer cell lines (e.g., HeLa) and normal cells (e.g., HEK293) to calculate selectivity indices. Dinuclear Cu(II) complexes with 2'-hydroxychalcone ligands showed IC₅₀ ≈1 µM and >5× selectivity for cancer cells .

- ROS Detection: Employ DCFH-DA probes in lipid-loaded HepG2 cells to confirm oxidative stress as a cytotoxic mechanism .

Basic: What in vitro models are suitable for initial cytotoxicity screening?

Methodological Answer:

- Bacterial Models: E. coli and S. aureus for antimicrobial activity (MIC/MBC assays) .

- Mammalian Cells: HepG2 (liver), MCF-7 (breast cancer), and primary fibroblasts for cytotoxicity/selectivity profiling .

Advanced: How to validate oxidative stress as a cytotoxicity mechanism?

Methodological Answer:

- Biomarker Quantification: Measure glutathione (GSH) depletion and malondialdehyde (MDA) levels in chalcone-treated HepG2 cells via ELISA.

- Gene Expression: Use qRT-PCR to assess Nrf2 pathway activation (e.g., HO-1, NQO1) .

Advanced: What computational approaches predict binding to viral targets like SARS-CoV-2?

Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions with viral proteases (e.g., Mpro) using GROMACS. 2'-Hydroxychalcone derivatives showed binding energy <−8 kcal/mol in docking studies .

- Pharmacophore Modeling: Identify critical substituents (e.g., Cl, hydroxyl) for hydrophobic and hydrogen-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。